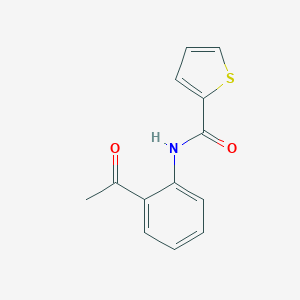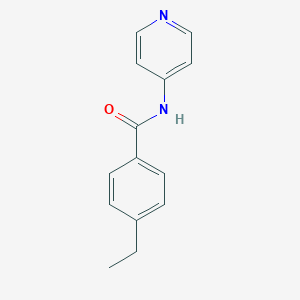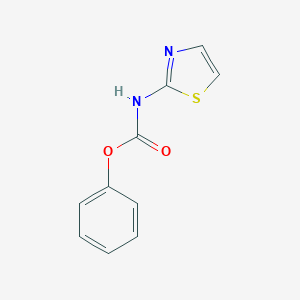
phenyl N-(1,3-thiazol-2-yl)carbamate
Descripción general
Descripción
Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 39142-40-0 . It has a molecular weight of 220.25 . The IUPAC name for this compound is phenyl 1,3-thiazol-2-ylcarbamate .
Molecular Structure Analysis
In the crystal structure of this compound, intermolecular N—H⋯N and C—H⋯O interactions link the molecules into a two-dimensional network, forming R 2 2(8) ring motifs . π–π contacts between the thiazole rings [centroid–centroid distance = 3.535 (1) Å] may further stabilize the structure .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 178-182°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
Phenyl N-(1,3-thiazol-2-yl)carbamate has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been studied for its potential as an inhibitor of enzymes and as an antimicrobial agent. This compound has been used in the synthesis of novel drugs, such as antifungal agents, and has also been studied for its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Mecanismo De Acción
Target of Action
Phenyl N-(1,3-thiazol-2-yl)carbamate, also known as phenyl 1,3-thiazol-2-ylcarbamate, is a compound used for proteomics research Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets like topoisomerase ii and cyclooxygenase-1 , which play crucial roles in DNA replication and inflammation respectively.
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, voreloxin, a thiazole derivative, affects the DNA replication pathway by interacting with topoisomerase II .
Result of Action
For instance, voreloxin, a thiazole derivative, causes DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl N-(1,3-thiazol-2-yl)carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of organic compounds. Additionally, it is relatively easy to obtain and synthesize, and is relatively stable when stored. However, there are some limitations to using this compound in laboratory experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, and can degrade when exposed to these elements.
Direcciones Futuras
The potential applications of phenyl N-(1,3-thiazol-2-yl)carbamate are vast and varied. It has been studied for its potential as an inhibitor of enzymes and as an antimicrobial agent. Additionally, it has been used in the synthesis of novel drugs, such as antifungal agents. Furthermore, it has been studied for its potential to inhibit the growth of bacteria and fungi. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research should be conducted on the mechanism of action of this compound, and on the development of new methods for synthesizing the compound.
Safety and Hazards
Propiedades
IUPAC Name |
phenyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVRXLSXHPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349519 | |
| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39142-40-0 | |
| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?
A1: The study elucidates several key structural features of this compound []:
- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].
- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
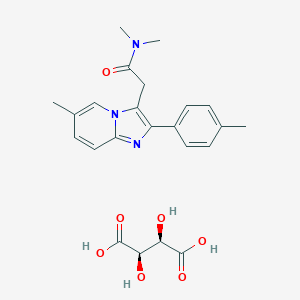
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
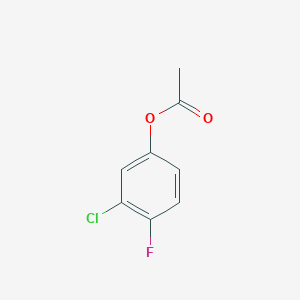

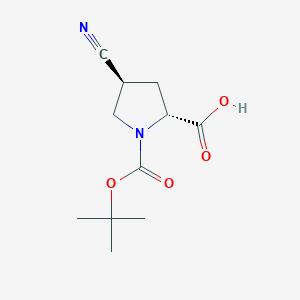
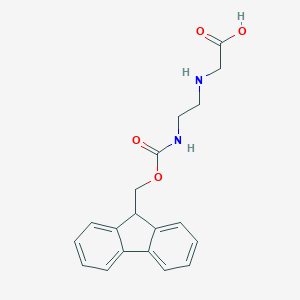
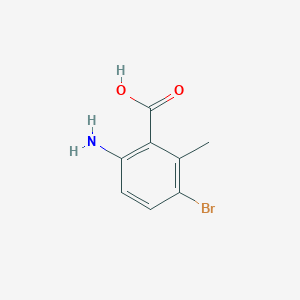
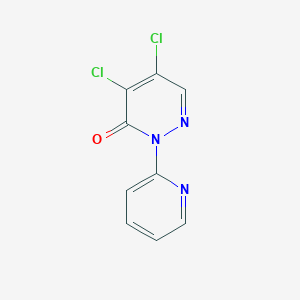
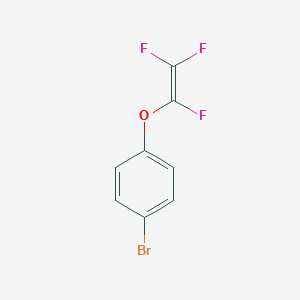
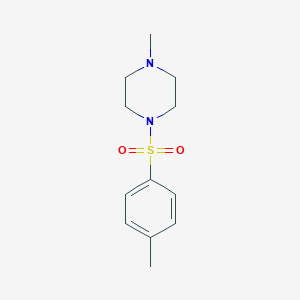
![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
